Spectroscopic Crossover: An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Spectroscopic Crossover: An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted and theoretical data, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural characterization of this tosylate derivative. The methodologies for data acquisition are also detailed, ensuring a reproducible and scientifically rigorous approach to the analysis of this and similar molecules.
Introduction: The Molecular Blueprint
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate (CAS 17689-66-6) is a bifunctional organic molecule featuring a tertiary alcohol and a tosylate leaving group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the hydroxyl group offers a site for further functionalization. An accurate and thorough understanding of its structure is paramount for its effective use in synthesis, and this is unequivocally achieved through the synergistic application of various spectroscopic techniques. This guide will provide a detailed examination of the NMR, IR, and MS data that collectively define the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate in deuterated chloroform (CDCl₃) is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | Doublet | 2H | H-2', H-6' |
| 7.35 | Doublet | 2H | H-3', H-5' |
| 4.15 | Triplet | 2H | H-1 |
| 2.45 | Singlet | 3H | Ar-CH₃ |
| 1.85 | Triplet | 2H | H-2 |
| 1.25 | Singlet | 6H | C(CH₃)₂ |
| (variable) | Singlet (broad) | 1H | -OH |
Causality Behind the Assignments:
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Aromatic Protons (H-2', H-6', H-3', H-5'): The two doublets in the aromatic region (7.0-8.0 ppm) are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonate group (H-2', H-6') are deshielded and appear at a higher chemical shift (δ 7.78) compared to the protons meta to the sulfonate group (H-3', H-5') at δ 7.35.
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Methylene Protons (H-1, H-2): The methylene group adjacent to the electron-withdrawing tosylate oxygen (H-1) is expected to be deshielded, appearing around δ 4.15 as a triplet due to coupling with the adjacent methylene protons (H-2). The H-2 protons, in turn, appear as a triplet around δ 1.85, coupled to the H-1 protons.
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Methyl Protons (Ar-CH₃ and C(CH₃)₂): The singlet at δ 2.45 is characteristic of the methyl group attached to the aromatic ring. The six equivalent protons of the two methyl groups on the tertiary carbon appear as a sharp singlet at a much lower chemical shift (δ 1.25), being in a more shielded environment.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR data is presented in Table 2.
Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | C-4' |
| 132.9 | C-1' |
| 129.8 | C-3', C-5' |
| 127.8 | C-2', C-6' |
| 70.5 | C-3 |
| 68.0 | C-1 |
| 42.0 | C-2 |
| 29.5 | C(CH₃)₂ |
| 21.6 | Ar-CH₃ |
Causality Behind the Assignments:
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Aromatic Carbons (C-1' to C-6'): The aromatic carbons appear in the typical range of δ 120-150 ppm. The carbon bearing the methyl group (C-4') and the carbon attached to the sulfonate group (C-1') are quaternary and their shifts are influenced by the substituents. The signals for the protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') appear as two distinct peaks.
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Aliphatic Carbons (C-1, C-2, C-3, and Methyls): The carbon of the methylene group attached to the tosylate oxygen (C-1) is deshielded (δ ~68.0 ppm). The tertiary carbon bearing the hydroxyl group and two methyl groups (C-3) is also significantly deshielded (δ ~70.5 ppm). The methylene carbon C-2 appears at a lower chemical shift (δ ~42.0 ppm). The two equivalent methyl carbons are the most shielded, appearing around δ 29.5 ppm. The aromatic methyl carbon appears at δ 21.6 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
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Sample Preparation:
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Accurately weigh 5-10 mg of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for the respective nucleus (¹H or ¹³C).
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Perform baseline correction.
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Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
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Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Bands for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3070-3030 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495 | Medium | C=C stretch (aromatic ring) |
| 1360 | Strong | S=O asymmetric stretch (sulfonate) |
| 1175 | Strong | S=O symmetric stretch (sulfonate) |
| 1100-1000 | Strong | C-O stretch |
| 950-850 | Strong | S-O stretch |
Causality Behind the Assignments:
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O-H Stretch: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
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C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.
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S=O Stretches: The two strong bands around 1360 cm⁻¹ and 1175 cm⁻¹ are the most characteristic absorptions for a sulfonate group, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
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C-O and S-O Stretches: Strong absorptions in the fingerprint region (1100-850 cm⁻¹) correspond to the C-O and S-O single bond stretching vibrations.
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment or clean ATR crystal.
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Place the sample in the spectrometer.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
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Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data is invaluable for confirming the molecular weight and deducing structural features.
Theoretical Mass Spectrometry Data
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Molecular Weight: The molecular formula of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is C₁₂H₁₈O₄S, which corresponds to a monoisotopic mass of 258.09 g/mol .
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Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 258. However, this peak may be weak or absent due to the lability of the molecule.
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Key Fragmentation Pathways: A plausible fragmentation pattern is crucial for structural confirmation.
Caption: Proposed ESI-MS fragmentation of the target molecule.
Causality Behind the Fragmentation:
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Loss of the Hydroxy-alkyl Radical (m/z 155): A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155.
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Formation of the Tropylium Cation (m/z 91): The p-toluenesulfonyl cation can further lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium cation at m/z 91.
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Loss of the Tosyl Radical (m/z 87): Cleavage of the S-O bond can lead to the formation of the oxonium ion from the alkyl portion of the molecule at m/z 87.
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Loss of Water (m/z 57): The fragment at m/z 87 can subsequently lose a molecule of water to form a stable tertiary carbocation at m/z 57.
Experimental Protocol for Mass Spectrometry Data Acquisition
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Sample Introduction:
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The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization:
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Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely produce the protonated molecule [M+H]⁺ at m/z 259 or the sodiated adduct [M+Na]⁺ at m/z 281.
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Electron ionization (EI) is a harder ionization technique that would lead to more extensive fragmentation, as described above.
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Mass Analysis:
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A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
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Conclusion: A Cohesive Structural Narrative
The collective interpretation of NMR, IR, and MS data provides an unambiguous structural assignment for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl and sulfonate functional groups. Mass spectrometry verifies the molecular weight and provides valuable information about the molecule's stability and fragmentation patterns. This in-depth guide, by explaining the causality behind the spectroscopic data and providing robust experimental protocols, equips researchers with the necessary knowledge to confidently characterize this important synthetic intermediate.
References
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Lin, Q., Tong, W., Li, Y., & Shu, X. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters, 24(46), 8459–8464. [Link]
